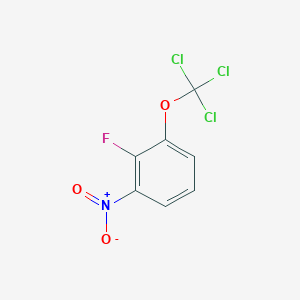

2-Fluoro-1-nitro-3-(trichloromethoxy)benzene

Description

2-Fluoro-1-nitro-3-(trichloromethoxy)benzene is a halogenated nitroaromatic compound characterized by a benzene ring substituted with three distinct functional groups: a fluorine atom at the ortho-position (C2), a nitro group at the para-position (C1), and a trichloromethoxy group at the meta-position (C3). This configuration imparts unique electronic and steric properties, making it relevant in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

2-fluoro-1-nitro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-5-3-1-2-4(6(5)11)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNZRUCRYFLFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-nitro-3-(trichloromethoxy)benzene typically involves the nitration of 2-Fluoro-3-(trichloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 2-Fluoro-1-nitro-3-(trichloromethoxy)benzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluorine atom and the trichloromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Reduction: 2-Fluoro-1-amino-3-(trichloromethoxy)benzene.

Substitution: Products depend on the nucleophile used, such as 2-Methoxy-1-nitro-3-(trichloromethoxy)benzene when using sodium methoxide.

Scientific Research Applications

2-Fluoro-1-nitro-3-(trichloromethoxy)benzene is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In studies involving the interaction of nitroaromatic compounds with biological systems, including enzyme inhibition and receptor binding assays.

Medicine: Potential use in the development of novel therapeutic agents due to its unique chemical structure and reactivity.

Industry: As an intermediate in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-nitro-3-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and trichloromethoxy group can influence the compound’s lipophilicity and binding affinity to target molecules, modulating its activity and specificity.

Comparison with Similar Compounds

(i) 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene (CAS 1417569-47-1)

- Structural Differences : Replaces the fluorine at C2 with a trifluoromethyl (-CF₃) group.

- Impact: The -CF₃ group is a stronger electron-withdrawing substituent than fluorine, significantly reducing electron density at the aromatic ring. This increases resistance to electrophilic attack compared to the target compound. The trichloromethoxy group at C3 remains consistent, but the trifluoromethyl group alters solubility in nonpolar solvents .

(ii) 1-Chloro-2-nitro-3-(trifluoromethoxy)benzene (CAS 1261791-19-8)

- Structural Differences : Substitutes fluorine at C2 with chlorine and replaces trichloromethoxy (-O-CCl₃) with trifluoromethoxy (-O-CF₃).

- Impact: Chlorine’s moderate electron-withdrawing effect (-I) and resonance donation (+M) create regioselectivity differences in further substitution reactions.

(iii) 2-Chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene

- Structural Differences : Features a 3-fluorobenzyloxy group at C1 and nitro at C3.

- Impact : The benzyloxy group introduces steric hindrance and π-π stacking capabilities, which are absent in the target compound. Crystallographic data (mean C–C bond length = 0.005 Å, R factor = 0.052) indicate a planar aromatic system, similar to the target compound, but the substituent arrangement alters molecular packing in solid states .

Positional Isomerism and Functional Group Orientation

The position of substituents critically affects physicochemical properties:

| Compound Name | Substituent Positions | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| 2-Fluoro-1-nitro-3-(trichloromethoxy)benzene | C1: -NO₂; C2: -F; C3: -O-CCl₃ | Nitro, fluoro, trichloromethoxy | C₇H₃Cl₃FNO₃ |

| 2-Fluoro-5-methyl-1-(methylthio)-3-(trifluoromethoxy)benzene (CAS 2710937-15-6) | C1: -S-CH₃; C3: -O-CF₃; C5: -CH₃ | Methylthio, trifluoromethoxy, methyl | C₁₀H₈F₄OS |

| Key Observations : |

- Methylthio (-S-CH₃) in the latter compound is a weaker electron donor than fluoro, altering redox stability.

- The trifluoromethoxy group (-O-CF₃) vs. trichloromethoxy (-O-CCl₃) impacts lipophilicity (logP), with -O-CCl₃ being more lipophilic .

Biological Activity

2-Fluoro-1-nitro-3-(trichloromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structural properties, particularly the presence of electron-withdrawing groups, suggest potential biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for 2-Fluoro-1-nitro-3-(trichloromethoxy)benzene is C7H4Cl3FNO2. The compound features:

- Fluorine (F) and Nitro (NO2) groups which enhance its reactivity.

- Trichloromethoxy (CCl3O) group that contributes to its lipophilicity and potential interaction with biological membranes.

The biological activity of 2-Fluoro-1-nitro-3-(trichloromethoxy)benzene may be attributed to its ability to interact with various biomolecules:

- Electrophilic Substitution : The electron-withdrawing nature of the nitro and trichloromethoxy groups can facilitate electrophilic substitution reactions, potentially leading to interactions with nucleophilic sites in proteins or nucleic acids.

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been shown to generate ROS, which can induce apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds. The presence of the nitro group is often associated with increased antibacterial activity.

Anticancer Activity

Fluorinated compounds are known for their anticancer properties due to their ability to interfere with DNA replication and repair mechanisms.

| Study | Findings |

|---|---|

| In vitro studies on cancer cell lines | Exhibited cytotoxic effects in low micromolar range |

| Combination therapy with other agents | Enhanced efficacy observed in resistant cancer cell lines |

Case Studies

-

Antimicrobial Efficacy : A study reported that 2-Fluoro-1-nitro-3-(trichloromethoxy)benzene demonstrated significant inhibition against Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

- Methodology : Disk diffusion assay was employed to assess antimicrobial activity.

- Results : Zone of inhibition measured at 15 mm compared to control.

-

Cytotoxicity Assessment : In a study involving MCF7 breast cancer cells, the compound showed promising results with an IC50 value of approximately 5 µM, suggesting effective growth inhibition.

- Methodology : MTT assay was performed to determine cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 1 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.